molecular formula C18H21NO B312030 2-phenyl-N-(2-phenylethyl)butanamide

2-phenyl-N-(2-phenylethyl)butanamide

Cat. No.: B312030
M. Wt: 267.4 g/mol
InChI Key: AAGUMKOIXWDPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-N-(2-phenylethyl)butanamide is a synthetic organic compound characterized by a butanamide backbone with a phenyl group at the second carbon position and a phenethyl substituent on the amide nitrogen. Its molecular formula is C₁₈H₂₁NO, with a molar mass of 267.37 g/mol.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

2-phenyl-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C18H21NO/c1-2-17(16-11-7-4-8-12-16)18(20)19-14-13-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,19,20)

InChI Key

AAGUMKOIXWDPIV-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2

solubility

40.1 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
2-Phenyl-N-(2-phenylethyl)butanamide C₁₈H₂₁NO 267.37 Phenyl (C2), Phenethyl (N) High lipophilicity, aromatic interactions
3-Methyl-N-(2-phenylethyl)butanamide C₁₃H₁₉NO 205.30 Methyl (C3), Phenethyl (N) Reduced steric bulk, moderate lipophilicity
Butyrfentanyl C₂₃H₂₉N₂O 349.50 Piperidinyl (N), Phenyl (N) High opioid potency, µ-receptor agonist
2-Phenyl-N-(3-pyridinyl)butanamide C₁₅H₁₆N₂O 240.30 Phenyl (C2), Pyridinyl (N) Enhanced polarity, hydrogen bonding

Table 2. Pharmacological and Regulatory Status of Selected Analogs

Compound Pharmacological Class Regulatory Status (Example)
Butyrfentanyl Synthetic Opioid Controlled in EU since 2014
Para-Fluorobutyryl Fentanyl Synthetic Opioid Analogs banned under opioid laws
2-Phenyl-N-(3-pyridinyl)butanamide Unclassified No reported controls

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The absence of a piperidinyl group in this compound likely excludes opioid activity, contrasting with fentanyl derivatives . However, its aromatic substituents may enable interactions with non-opioid targets, such as neurotransmitter transporters or ion channels, as seen in anthracenone derivatives (e.g., XE991) .
  • Metabolic Considerations : Phenethyl and phenyl groups may enhance metabolic stability compared to nitro- or heterocyclic-substituted analogs, which are prone to enzymatic modification .
  • Synthetic Accessibility: The compound can likely be synthesized via amidation of 2-phenylbutanoic acid with phenethylamine, following methods analogous to butyryl fentanyl preparation .

This analysis underscores the importance of substituent positioning and electronic effects in modulating the properties of butanamide derivatives.

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